molecular formula C16H36O2Sn B2479148 3-[(Tributylstannyl)methoxy]-1-propanol CAS No. 1079333-34-8

3-[(Tributylstannyl)methoxy]-1-propanol

Cat. No.: B2479148
CAS No.: 1079333-34-8
M. Wt: 379.172
InChI Key: QFKREWSCUGEUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Tributylstannyl)methoxy]-1-propanol is an organotin compound with the molecular formula C16H37OSn. It is a liquid at room temperature and is primarily used in organic synthesis as a reagent. The compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tributylstannyl)methoxy]-1-propanol typically involves the reaction of tributyltin hydride with an appropriate alkyl halide. One common method is the reaction of tributyltin hydride with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation of the tributyltin hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(Tributylstannyl)methoxy]-1-propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The tributyltin group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

3-[(Tributylstannyl)methoxy]-1-propanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Tributylstannyl)methoxy]-1-propanol involves the formation of carbon-carbon bonds through the tributyltin group. The tributyltin group acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions.

Comparison with Similar Compounds

Similar Compounds

    3-[(Tributylstannyl)methoxy]-1-propylamine: Similar in structure but contains an amine group instead of a hydroxyl group.

    3-[(Tributylstannyl)methoxy]-1-butanol: Similar but with an additional carbon in the alkyl chain.

Uniqueness

3-[(Tributylstannyl)methoxy]-1-propanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its tributyltin group is particularly useful in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

3-(tributylstannylmethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O2.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKREWSCUGEUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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